1-Naphthyl 3-chlorobenzoate

Description

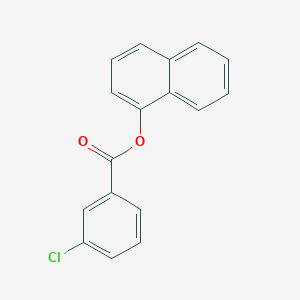

1-Naphthyl 3-chlorobenzoate is an aromatic ester derivative of 3-chlorobenzoic acid, where the carboxyl group is esterified with 1-naphthol. This compound is characterized by a chlorine substituent at the meta position of the benzoate ring and a bulky naphthyl group, which influences its physicochemical properties and interactions in biological and chemical systems. These analogs are critical in understanding degradation pathways, microbial metabolism, and industrial applications .

Properties

Molecular Formula |

C17H11ClO2 |

|---|---|

Molecular Weight |

282.7 g/mol |

IUPAC Name |

naphthalen-1-yl 3-chlorobenzoate |

InChI |

InChI=1S/C17H11ClO2/c18-14-8-3-7-13(11-14)17(19)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |

InChI Key |

OAIKPGFOZVOJLG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 1-naphthyl 3-chlorobenzoate with key analogs based on substituent groups, molecular weight, and applications:

Key Observations :

- The naphthyl group in this compound introduces steric bulk, likely reducing solubility in aqueous systems compared to smaller esters like propyl or bromophenyl derivatives.

- The meta-chlorine position is critical for enzyme recognition in microbial degradation pathways .

Microbial Degradation and Metabolic Pathways

3-Chlorobenzoate and its derivatives are substrates for specialized microbial consortia. Below is a comparison of degradation efficiency and metabolic features:

Key Comparisons :

- Ester vs. Acid Form : Free 3-chlorobenzoic acid is more readily degraded than its esters. Esters like this compound likely require initial hydrolysis to release 3-chlorobenzoic acid before microbial metabolism, adding a rate-limiting step.

- Substituent Effects : The presence of a bromine (as in 4-bromophenyl 3-chlorobenzoate) or naphthyl group may hinder enzyme access compared to simpler esters (e.g., propyl).

Industrial and Environmental Relevance

- Propyl 3-chlorobenzoate : Used in pharmaceutical and material science research due to its balance of reactivity and stability .

- 4-Bromophenyl 3-chlorobenzoate : Functions as a building block in organic synthesis, leveraging halogenated aromatic systems for cross-coupling reactions .

- This compound : Hypothesized to have niche applications in polymer science or as a UV-stabilizing agent, though direct evidence is lacking.

Environmental Persistence :

- Esters with bulky groups (e.g., naphthyl) are predicted to persist longer in anaerobic environments due to slower hydrolysis and microbial uptake. In contrast, 3-chlorobenzoic acid is efficiently degraded by consortia like Caballeria sp. NK8 .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-naphthyl 3-chlorobenzoate and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves esterification between 1-naphthol and 3-chlorobenzoyl chloride under anhydrous conditions. Structural confirmation requires a combination of NMR spectroscopy (to verify ester linkage and aromatic proton environments) and X-ray crystallography (to resolve spatial arrangements of substituents). For example, coordination studies of 3-chlorobenzoate anions with metal ions reveal bond lengths and angles critical for validating synthetic products .

Q. How can researchers analyze the degradation pathways of 3-chlorobenzoate derivatives in microbial systems?

- Methodological Answer : Use enzyme activity assays (e.g., benzoate 1,2-dioxygenase activity via spectrophotometry) and substrate utilization experiments in defined media. Rhodococcus opacus 1CP, for instance, exhibits distinct transport kinetics for benzoate vs. 3-chlorobenzoate, with negative cooperativity observed in substrate-enzyme binding . Couple this with HPLC to track metabolite formation (e.g., chlorocatechol from 3-chlorobenzoate) .

Q. What experimental approaches are used to study the environmental fate of 3-chlorobenzoate?

- Methodological Answer : Employ microcosm studies with soil or sediment samples, supplemented with isotopic labeling (e.g., ¹⁴C-3-chlorobenzoate) to monitor mineralization. Rhodopseudomonas palustris DCP3, for example, dechlorinates 3-chlorobenzoate under anoxic phototrophic conditions, which can be quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in microbial substrate preference for 3-chlorobenzoate vs. benzoate?

- Methodological Answer : Conduct RNA-seq analysis on bacteria like Cupriavidus necator NH9 grown on both substrates. This reveals differential expression of degradation genes (e.g., tcb operon for 3-chlorobenzoate) and chemotaxis-related genes. Benzoate induces stronger chemotaxis, explaining substrate preference despite shared degradation pathways . Validate with semisolid agar chemotaxis assays to correlate gene expression with motility .

Q. What strategies address inconsistent enzymatic efficiency in 3-chlorobenzoate degradation across bacterial strains?

- Methodological Answer : Perform allosteric site mutagenesis on benzoate 1,2-dioxygenase to assess how 3-chlorobenzoate binding alters cooperativity. Rhodococcus opacus 1CP shows positive cooperativity with benzoate but negative with 3-chlorobenzoate, suggesting substrate-induced conformational changes . Complement with SHAPE analysis to quantify geometric distortions in enzyme-substrate complexes .

Q. How can chromosomal integration of degradation pathways enhance bacterial utilization of 3-chlorobenzoate?

- Methodological Answer : Use minitransposon-mediated gene transfer to integrate the tcb chlorocatechol operon into hosts like Pseudomonas putida. Selection on 3-chlorobenzoate media enriches for strains with multiple gene copies, improving degradation efficiency. Southern blot analysis confirms copy number, while growth curve assays quantify substrate utilization .

Q. What advanced techniques validate the persistence of 3-chlorobenzoate-degrading bacteria in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.